molecular formula C20H21N3O4 B11338337 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11338337
M. Wt: 367.4 g/mol
InChI Key: SUUVGCPLCUVQDK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes a dimethylphenyl group and a methoxyphenoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C20H21N3O4/c1-12-9-10-15(11-13(12)2)18-19(23-27-22-18)21-20(24)14(3)26-17-8-6-5-7-16(17)25-4/h5-11,14H,1-4H3,(H,21,23,24)

InChI Key

SUUVGCPLCUVQDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3OC)C

Origin of Product

United States

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